molecular formula C6H8N2O4S B13075440 Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B13075440
M. Wt: 204.21 g/mol
InChI Key: JDXRIWWRMLSTIR-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a specialized dihydrothiazole derivative intended for research use in medicinal chemistry and drug discovery. The core thiazole scaffold is a privileged structure in medicinal chemistry, known for its significant role in biologically active molecules . The presence of the hydroxyamino group at the 2-position is a key structural feature that may enhance the molecule's ability to interact with biological targets, potentially leading to a diverse profile of pharmacological activities . Researchers are particularly interested in such derivatives for developing novel antimicrobial agents, as thiazole and thiadiazole cores have demonstrated a broad spectrum of activity against various pathogenic microorganisms . Furthermore, the structural motif of the 4,5-dihydrothiazole (thiazoline) ring makes this compound a valuable intermediate for synthesizing more complex heterocyclic systems. It serves as a key precursor for generating libraries of compounds for high-throughput screening against various disease models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8N2O4S

Molecular Weight

204.21 g/mol

IUPAC Name

ethyl (2E)-2-hydroxyimino-4-oxo-1,3-thiazolidine-5-carboxylate

InChI

InChI=1S/C6H8N2O4S/c1-2-12-5(10)3-4(9)7-6(8-11)13-3/h3,11H,2H2,1H3,(H,7,8,9)

InChI Key

JDXRIWWRMLSTIR-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1C(=O)N/C(=N\O)/S1

Canonical SMILES

CCOC(=O)C1C(=O)NC(=NO)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyamino group may participate in hydrogen bonding or coordination with metal ions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyamino group in the target compound may require specialized coupling reagents or protective strategies, contrasting with straightforward acetylation (e.g., acetamido derivative) .
  • Pyridinyl and aryl substituents (e.g., 4-methylphenyl) are introduced via cross-coupling reactions, which are well-established for scalability .

Hydrogen Bonding and Crystallographic Properties

The hydroxyamino group enables robust hydrogen bonding, as seen in analogs like ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate, where X-ray crystallography confirmed intermolecular N-H···O interactions stabilizing the lattice . In contrast, alkyl or aryl substituents (e.g., 4-methylphenyl) prioritize hydrophobic interactions, reducing solubility but enhancing lipophilicity . Hydrogen bond patterns in such compounds often follow Etter’s rules, favoring cyclic motifs that influence melting points and stability .

Physicochemical Properties

  • Solubility: Hydroxyamino and carboxylate groups enhance aqueous solubility via hydrogen bonding and ionization, whereas methyl or phenyl groups increase logP values .
  • Thermal Stability: Keto groups at position 4 (common in all analogs) contribute to planar conformations, but bulky substituents (e.g., benzoylamino ) may introduce steric strain, reducing melting points.

Biological Activity

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₆H₈N₂O₄S
  • Molecular Weight : 204.20 g/mol
  • Structure : The compound features a thiazole ring with a hydroxyamino group and a carboxylate moiety that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiazoles are known for their antimicrobial properties. Ethyl 2-(hydroxyamino)-4-oxo derivatives have shown significant activity against various bacterial strains, potentially through interference with bacterial cell wall synthesis or function.
  • Antitumor Activity : Research indicates that compounds containing thiazole moieties exhibit cytotoxic effects on cancer cells. The structural features of ethyl 2-(hydroxyamino)-4-oxo derivatives may enhance their interaction with cellular targets involved in tumor growth regulation.
  • Enzyme Inhibition : Some thiazole derivatives act as inhibitors of specific enzymes, such as carbonic anhydrases (CA). This inhibition can lead to altered physiological processes in target organisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type IC50 Value (µM) Target/Organism Reference
Antimicrobial<50Staphylococcus aureus
Antitumor10–30Human glioblastoma U251 cells
Enzyme Inhibition20Carbonic Anhydrase III (CA-III)

Case Studies

  • Antitumor Efficacy :
    A study evaluated the cytotoxic effects of ethyl 2-(hydroxyamino)-4-oxo derivatives on various cancer cell lines. The compound exhibited significant growth inhibition in U251 glioblastoma cells with an IC50 value ranging from 10 to 30 µM. This suggests that the thiazole structure contributes to its anticancer properties by possibly inducing apoptosis or inhibiting cell proliferation pathways .
  • Antimicrobial Activity :
    In vitro tests demonstrated that ethyl 2-(hydroxyamino)-4-oxo derivatives were effective against Staphylococcus aureus, with an IC50 value below 50 µM. This indicates strong potential for development as an antimicrobial agent .
  • Enzyme Inhibition Studies :
    The compound has been studied for its ability to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes. The inhibition was quantified with an IC50 value of approximately 20 µM against CA-III, highlighting its potential therapeutic applications in conditions where modulation of this enzyme is beneficial .

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